Benzyl 3-hydroxy-2-phenoxyprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-hydroxy-2-phenoxyprop-2-enoate is an organic compound characterized by its aromatic benzyl group and a phenoxyprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-hydroxy-2-phenoxyprop-2-enoate typically involves the esterification of 3-hydroxy-2-phenoxyprop-2-enoic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol derivatives.
Reduction: Reduction reactions can convert the ester group into corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Strong nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed:
Oxidation: Benzyl alcohol derivatives.
Reduction: Benzyl 3-hydroxy-2-phenoxypropan-2-ol.
Substitution: Various substituted phenoxyprop-2-enoates.
Scientific Research Applications
Benzyl 3-hydroxy-2-phenoxyprop-2-enoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl 3-hydroxy-2-phenoxyprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that influence cellular processes, including signal transduction and metabolic regulation. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Benzyl alcohol: Shares the benzyl group but lacks the phenoxyprop-2-enoate moiety.
Phenoxyacetic acid: Contains the phenoxy group but differs in the rest of the structure.
Benzyl benzoate: Similar in having a benzyl ester but with a different aromatic acid component.
Uniqueness: Benzyl 3-hydroxy-2-phenoxyprop-2-enoate is unique due to its combined structural features, which confer distinct chemical reactivity and potential applications. Its dual aromatic groups (benzyl and phenoxy) and the presence of a hydroxy and ester functional group make it versatile for various chemical transformations and applications.
Properties
CAS No. |
62004-88-0 |
---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
benzyl 3-hydroxy-2-phenoxyprop-2-enoate |
InChI |
InChI=1S/C16H14O4/c17-11-15(20-14-9-5-2-6-10-14)16(18)19-12-13-7-3-1-4-8-13/h1-11,17H,12H2 |
InChI Key |
UWASTDLCRMQPMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(=CO)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.